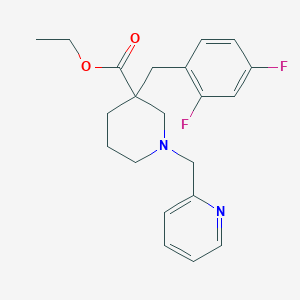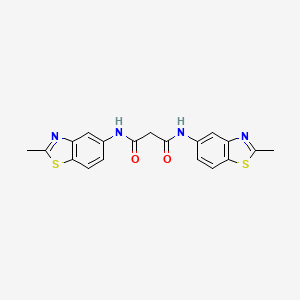![molecular formula C25H22N4O2 B5986456 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone involves the inhibition of kinases that are involved in various cellular processes. This compound binds to the ATP-binding site of kinases, which prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, this compound can disrupt various cellular processes, such as cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone depend on the specific kinase that is targeted. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting kinases that are involved in cell proliferation and survival. In inflammatory cells, it can reduce the production of pro-inflammatory cytokines by inhibiting kinases that are involved in cytokine signaling. In neurons, it can have neuroprotective effects by inhibiting kinases that are involved in neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone in lab experiments is its specificity for certain kinases. This compound can be used to selectively inhibit the activity of specific kinases, which can help researchers to better understand the specific roles of these kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects. Since this compound can bind to the ATP-binding site of kinases, it may also inhibit the activity of other kinases that are not the intended target.
Orientations Futures
There are several future directions for the research of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone. One direction is to further explore the specific roles of the targeted kinases in various diseases. By understanding the specific roles of these kinases, researchers can develop more targeted therapies for these diseases. Another direction is to develop more potent and selective inhibitors of these kinases. By developing more potent and selective inhibitors, researchers can improve the efficacy and safety of these therapies. Additionally, researchers can explore the potential applications of this compound in other areas, such as infectious diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the intermediate product, which is then converted into the final product by reacting it with biphenyl-4-carboxylic acid.
Applications De Recherche Scientifique
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have promising effects in the treatment of cancer, inflammatory diseases, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the activity of kinases that are involved in the proliferation and survival of cancer cells. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
(4-phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-23(20-11-9-19(10-12-20)18-6-2-1-3-7-18)21-8-4-14-28(17-21)25(31)22-16-27-29-15-5-13-26-24(22)29/h1-3,5-7,9-13,15-16,21H,4,8,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBEQWWYRLMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3N=CC=CN3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
